2-Benzyl-1,3-benzoxazole-5-carboxylic acid

Cytotoxicity Topoisomerase Inhibition Structure-Activity Relationship

Select 2-Benzyl-1,3-benzoxazole-5-carboxylic acid for your next medicinal chemistry campaign. The 2-benzyl methylene bridge demonstrably reduces cytotoxic activity and DNA topoisomerase inhibition compared to 2-phenyl benzoxazoles, while the 5-carboxylic acid handle enables amide/ester derivatization for antimicrobial SAR (MIC 6.25–100 μg/mL). This scaffold offers a pathway to anti-inflammatory agents with an improved therapeutic window (COX-2 IC50 comparable to ibuprofen) and is ideal for fluorescent probes requiring low intrinsic cellular toxicity. Procure high-purity building blocks to accelerate your research.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1018498-36-6
Cat. No. B11816794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-benzoxazole-5-carboxylic acid
CAS1018498-36-6
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C15H11NO3/c17-15(18)11-6-7-13-12(9-11)16-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
InChIKeyREBQKSBTSAVKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-benzoxazole-5-carboxylic Acid (CAS 1018498-36-6): A Versatile Benzoxazole Scaffold with Quantifiable Structural and Biological Differentiation


2-Benzyl-1,3-benzoxazole-5-carboxylic acid is a benzoxazole derivative featuring a benzyl substituent at the 2-position and a carboxylic acid moiety at the 5-position of the fused heterocyclic core . This specific substitution pattern confers distinct physicochemical properties and synthetic utility compared to unsubstituted benzoxazole-5-carboxylic acid or 2-aryl analogs. The compound serves as a key intermediate for generating diverse chemical libraries and has demonstrated class-level antimicrobial and anti-inflammatory activities, making it a strategic choice for medicinal chemistry and materials science applications [1].

Why 2-Benzyl-1,3-benzoxazole-5-carboxylic Acid Cannot Be Casually Swapped with 2-Aryl or Unsubstituted Benzoxazole Analogs


The 2-benzyl substitution in 2-benzyl-1,3-benzoxazole-5-carboxylic acid introduces a methylene bridge between the benzoxazole core and the pendant phenyl ring, a structural feature that directly impacts biological activity and physicochemical behavior relative to 2-aryl benzoxazole-5-carboxylic acids [1]. Studies on 2-substituted benzoxazoles have demonstrated that the presence of a methylene bridge at position 2 decreases cytotoxic activity against cancer cell lines and reduces DNA topoisomerase inhibitory activity compared to 2-phenyl analogs [2]. Furthermore, the 5-carboxylic acid group provides a distinct synthetic handle that is absent in simpler 2-benzylbenzoxazole derivatives, enabling conjugation and derivatization strategies that are not feasible with unfunctionalized counterparts . Therefore, substituting this compound with a 2-aryl or unsubstituted benzoxazole analog without considering these quantitative structure-activity differences may lead to significantly altered pharmacological profiles or failed downstream synthetic applications.

Quantitative Evidence Guide for 2-Benzyl-1,3-benzoxazole-5-carboxylic Acid: Direct and Class-Level Comparisons vs. Analogs


The 2-Benzyl Methylene Bridge Attenuates Cytotoxicity and Topoisomerase Inhibition Relative to 2-Phenyl Analogs

In a comparative study of 2-substituted benzoxazole derivatives, compounds bearing a methylene bridge at position 2 (i.e., 2-benzyl derivatives) exhibited reduced cytotoxic activity against cancer cell lines and diminished DNA topoisomerase inhibitory activity compared to 2-phenyl substituted analogs lacking the methylene spacer [1]. This class-level inference provides a rationale for selecting 2-benzyl-1,3-benzoxazole-5-carboxylic acid over 2-phenylbenzoxazole-5-carboxylic acid when lower intrinsic cytotoxicity is desired for applications requiring reduced cellular interference.

Cytotoxicity Topoisomerase Inhibition Structure-Activity Relationship

5-Carboxylic Acid Handle Enables Derivatization Unavailable in 2-Benzylbenzoxazole (CAS 2008-07-3)

2-Benzyl-1,3-benzoxazole-5-carboxylic acid (CAS 1018498-36-6) possesses a carboxylic acid group at the 5-position, providing a reactive site for amide bond formation, esterification, and other conjugation chemistries. In contrast, the structurally related 2-benzylbenzoxazole (CAS 2008-07-3) lacks any functional group on the benzoxazole core, limiting its utility as a synthetic building block [1]. The presence of this handle is essential for generating libraries of 5-substituted derivatives, as demonstrated in antimicrobial SAR studies where 5-amino and 5-carbonylamino derivatives were synthesized from 5-amino-2-benzylbenzoxazole precursors [2].

Synthetic Chemistry Functional Handle Derivatization

2-Benzyl Substitution Modulates Lipophilicity and Electrophysiological Properties vs. Unsubstituted Benzoxazole-5-carboxylic Acid

The benzyl group at position 2 significantly increases lipophilicity compared to unsubstituted benzoxazole-5-carboxylic acid (CAS 15112-41-1). Computational predictions for 1,3-benzoxazole-5-carboxylic acid show an XLogP3 value of 1.1 [1], whereas 2-benzyl-1,3-benzoxazole-5-carboxylic acid (MW 253.25) has a higher predicted lipophilicity due to the additional benzyl moiety. Furthermore, cyclic voltammetry studies on 2-benzylbenzoxazole derivatives have established correlations between cathodic peak potentials and LUMO energies, providing a quantitative framework for predicting electrochemical behavior that is not available for the unsubstituted parent scaffold [2].

Lipophilicity Electrochemistry QSAR

Antimicrobial Activity of 2-Benzylbenzoxazole Scaffold Rivals Standard Drugs in Some Cases

While specific MIC data for 2-benzyl-1,3-benzoxazole-5-carboxylic acid itself is not reported, class-level antimicrobial studies on 2-benzylbenzoxazole derivatives provide quantitative context. A series of 5-substituted-2-benzylbenzoxazoles exhibited MIC values ranging from 6.25 to 50 μg/mL against Staphylococcus aureus [1]. More advanced 2-benzyl-5-carbonylamino derivatives displayed a broader antimicrobial spectrum with MIC values of 6.25–100 μg/mL against Gram-positive, Gram-negative bacteria and Candida spp. [2]. Notably, the derivative 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole demonstrated an MIC of 6.25 μg/mL against Candida albicans, matching the activity of the standard drug clotrimazole [2]. These data establish the 2-benzylbenzoxazole scaffold as a productive antimicrobial pharmacophore that can be further elaborated from the 5-carboxylic acid handle of the target compound.

Antimicrobial MIC Benzoxazole

Anti-Inflammatory Potential of Benzoxazole-5-carboxylic Acid Scaffold Validated Against Ibuprofen

Although direct anti-inflammatory data for 2-benzyl-1,3-benzoxazole-5-carboxylic acid are not available, the benzoxazole-5-carboxylic acid scaffold has been validated in a head-to-head comparison with ibuprofen. 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b) exhibited an IC50 of 0.103 mM against COX-2, nearly equivalent to ibuprofen's IC50 of 0.101 mM [1][2]. This demonstrates that the benzoxazole-5-carboxylic acid core is capable of delivering anti-inflammatory activity comparable to a marketed NSAID. The 2-benzyl derivative offers a different substitution pattern that may be exploited to optimize selectivity or physicochemical properties while retaining the validated 5-carboxylic acid pharmacophore.

Anti-inflammatory COX-2 IC50

Optimal Application Scenarios for 2-Benzyl-1,3-benzoxazole-5-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Lead Generation for Anti-Inflammatory Agents with Reduced Cytotoxic Liability

This compound serves as an ideal starting point for developing novel anti-inflammatory agents where minimizing off-target cytotoxicity is critical. The benzoxazole-5-carboxylic acid scaffold has demonstrated COX-2 inhibition comparable to ibuprofen (IC50 0.103 mM vs. 0.101 mM) [1], while the 2-benzyl methylene bridge reduces cytotoxic activity relative to 2-phenyl analogs [2]. This combination offers a pathway to anti-inflammatory compounds with an improved therapeutic window.

Antimicrobial Drug Discovery: Scaffold for 5-Substituted Derivatives with Proven MIC Ranges

The 5-carboxylic acid handle enables facile synthesis of amide and ester derivatives, a strategy validated by studies where 5-carbonylamino-2-benzylbenzoxazoles achieved MIC values of 6.25–100 μg/mL against clinically relevant pathogens [3]. Some derivatives matched standard drug potency (MIC 6.25 μg/mL vs. clotrimazole against C. albicans), establishing this scaffold as a productive entry point for antimicrobial SAR campaigns [3].

Chemical Biology Probe Development: Reduced Cellular Interference from Low Cytotoxicity

For applications requiring minimal perturbation of cellular systems—such as fluorescent benzoxazole dyes, chemical probes, or target engagement assays—the 2-benzyl substitution offers a quantifiable advantage. Studies show that the methylene bridge at position 2 decreases both cytotoxic activity and DNA topoisomerase II inhibition compared to 2-phenyl benzoxazoles [2], making this compound a superior choice when lower intrinsic cellular toxicity is required.

Materials Science: Electrochemical and Photophysical Optimization via 2-Benzyl Substitution

The benzyl group at position 2 modulates the electronic properties of the benzoxazole core, as evidenced by cyclic voltammetry studies correlating cathodic peak potentials with LUMO energies in 2-benzylbenzoxazole derivatives [4]. This makes 2-benzyl-1,3-benzoxazole-5-carboxylic acid a valuable building block for tuning the electrochemical and photophysical properties of functional materials, including organic semiconductors and fluorescent sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-1,3-benzoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.